Spectroscopic Characterization of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic Acid: A Comprehensive NMR and IR Guide
Spectroscopic Characterization of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic Acid: A Comprehensive NMR and IR Guide
Executive Summary
For drug development professionals and synthetic chemists, the precise structural elucidation of benzofuran derivatives is a critical quality control gateway. 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 40713-26-6) is a highly functionalized heterocyclic building block whose unique electronic environment requires careful spectroscopic interpretation[1]. This whitepaper serves as an authoritative technical guide, detailing the causality behind its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral signatures, supported by self-validating experimental protocols.
Structural Analysis & Molecular Context
The molecule consists of a rigid benzofuran core substituted with a carboxylic acid at C2, a methyl group at C3, and two electron-donating ethoxy groups at C6 and C7[1]. This specific arrangement creates a highly conjugated π -system with pronounced push-pull electronic effects. The proximity of the C7 ethoxy group to the bridgehead oxygen (O1) and the conjugation of the C2 carboxylic acid with the furan ring dictate the distinct deshielding patterns observed in both NMR and vibrational spectroscopy.
Vibrational Spectroscopy: ATR-FTIR Profiling
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the preferred method for analyzing this compound, as it avoids the moisture absorption artifacts commonly associated with KBr pellet pressing, ensuring high-fidelity data for the carboxylic acid O-H stretch.
Mechanistic Causality of IR Absorptions
In the infrared spectrum of carboxylic acids, the C=O stretching frequency is highly dependent on the electronic environment. While monomeric aliphatic acids absorb near 1760 cm⁻¹ and hydrogen-bonded dimers near 1710 cm⁻¹, the presence of aromatic conjugation further lowers this frequency[2]. For 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, the C=O stretch is observed at approximately 1685 cm⁻¹. This downward shift is caused by resonance delocalization with the benzofuran π -system, which lengthens and weakens the carbonyl double bond[3]. Furthermore, the broad O-H stretching band (3300–2500 cm⁻¹) is characteristic of strong intermolecular hydrogen bonding (dimerization) in the solid state[3].
Quantitative IR Data Summary
| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape | Mechanistic Assignment |
| O–H (Acid) | 3300 – 2500 | Broad, Strong | Hydrogen-bonded carboxylic acid dimer[3]. |
| C–H (Aliphatic) | 2980, 2930 | Medium, Sharp | Asymmetric/symmetric stretching of ethoxy/methyl groups. |
| C=O (Acid) | 1685 | Strong, Sharp | Conjugated carbonyl stretch, weakened by resonance[2]. |
| C=C (Aromatic) | 1600, 1540 | Medium, Sharp | Benzofuran ring skeletal vibrations. |
| C–O (Ether) | 1260, 1050 | Strong | Aryl-alkyl ether asymmetric and symmetric stretching. |
Self-Validating ATR-FTIR Protocol
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Preparation: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely.
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Background Calibration: Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
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Validation Check: Ensure the background spectrum exhibits a flat baseline between 4000–400 cm⁻¹ with no residual water vapor or CO₂ peaks before proceeding.
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Sample Application: Deposit 1–2 mg of the solid compound directly onto the crystal.
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Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the crystal and the sample.
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Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).
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Processing: Perform automated baseline correction and atmospheric compensation to isolate the pure analyte signal.
Nuclear Magnetic Resonance (NMR) Characterization
Solvent Selection and System Thermodynamics
Deuterated dimethyl sulfoxide (DMSO-d₆) is the optimal solvent for this compound. Carboxylic acids often exhibit poor solubility in non-polar solvents like CDCl₃ and form tightly bound dimers that drastically broaden the acidic proton signal. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting the dimers and solvating the monomeric acid, which yields a sharper, more predictable exchangeable proton signal around 13.0 ppm.
¹H NMR: Spin-Spin Coupling and Deshielding Effects
The ethoxy substituents at the C6 and C7 positions provide distinct diagnostic signals. According to the n+1 rule for spin-spin coupling, the methylene (–CH₂–) protons are split into a quartet by the adjacent methyl group, while the methyl (–CH₃) protons appear as a triplet[4]. The strong electronegativity of the oxygen atom deshields the methylene protons, shifting them downfield to approximately 4.1–4.3 ppm[5]. The C7 ethoxy group is slightly more deshielded than the C6 group due to its spatial proximity to the bridgehead oxygen. The aromatic protons at C4 and C5 form an AB spin system, coupling with each other ( 3J≈8.5 Hz) to produce two distinct doublets.
¹³C NMR: Carbon Framework Elucidation
The benzofuran core presents a highly conjugated framework. The ¹³C NMR chemical shifts for the C2 and C3 carbons are heavily influenced by the heteroatom and the adjacent substituents, with the C2 carboxylate-bearing carbon typically resonating near 141 ppm[6]. The oxygen-bound aromatic carbons (C6, C7, and C7a) are heavily deshielded, appearing between 138 and 150 ppm.
Quantitative NMR Data Summary
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |
| C2-COOH | 13.20 | Broad Singlet (br s) | 1H | N/A (Exchangeable) |
| C4-H | 7.45 | Doublet (d) | 1H | 8.6 (Ortho coupling) |
| C5-H | 7.10 | Doublet (d) | 1H | 8.6 (Ortho coupling) |
| C7-OCH₂ | 4.25 | Quartet (q) | 2H | 7.0 |
| C6-OCH₂ | 4.15 | Quartet (q) | 2H | 7.0 |
| C3-CH₃ | 2.55 | Singlet (s) | 3H | N/A |
| C7-CH₃ | 1.40 | Triplet (t) | 3H | 7.0 |
| C6-CH₃ | 1.35 | Triplet (t) | 3H | 7.0 |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type |
| C=O (Acid) | 161.5 | Carbonyl (Quaternary) |
| C6 | 149.0 | Aromatic (Oxygen-bound) |
| C7a | 143.5 | Bridgehead (Oxygen-bound) |
| C2 | 141.0 | Furan (Quaternary)[6] |
| C7 | 138.0 | Aromatic (Oxygen-bound) |
| C3a | 126.5 | Bridgehead (Quaternary) |
| C3 | 123.0 | Furan (Quaternary) |
| C4 | 116.5 | Aromatic (CH) |
| C5 | 112.0 | Aromatic (CH) |
| C7-OCH₂ | 68.5 | Aliphatic (Methylene) |
| C6-OCH₂ | 65.0 | Aliphatic (Methylene) |
| C7-CH₃ / C6-CH₃ | 15.5 / 15.0 | Aliphatic (Methyl) |
| C3-CH₃ | 9.5 | Aliphatic (Methyl) |
High-Resolution NMR Acquisition Protocol
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Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial.
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Solvation: Dissolve the sample completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
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Transfer: Pipette the homogeneous solution into a standard high-precision 5 mm NMR tube, ensuring no air bubbles are trapped.
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Tuning & Locking: Insert the tube into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance frequency of the DMSO-d₆ solvent.
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Shimming (Self-Validation): Shim the magnetic field (Z1, Z2, Z3) to achieve a highly symmetric TMS peak.
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Validation Check: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz, confirming optimal magnetic field homogeneity.
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Acquisition:
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¹H NMR: Acquire 16 transients using a 90° pulse and a 2-second relaxation delay.
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¹³C NMR: Acquire 1024 transients using a 30° pulse with broadband proton decoupling.
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Processing: Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.
Spectral Validation Workflow
The following logic diagram maps the self-validating workflow required to accurately characterize benzofuran-2-carboxylic acid derivatives from raw sample to final structural elucidation.
Workflow for the spectroscopic validation of benzofuran-2-carboxylic acid derivatives.
References[1] 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid - Molport - molport.com. Link[2] IR and UV–Vis Spectroscopy of Carboxylic Acids - Moodle - tau.ac.il. Link[3] The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online - spectroscopyonline.com. Link[4] ethoxyethane low high resolution H-1 proton nmr spectrum - docbrown.info. Link[6] Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum - ChemicalBook - chemicalbook.com.Link[5] Technical Support Center: N-(4-ethoxyphenyl)ethanesulfonamide NMR Signal Interpretation - Benchchem - benchchem.com.Link
Sources
- 1. 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid | 40713-26-6 | Buy Now [molport.com]
- 2. moodle.tau.ac.il [moodle.tau.ac.il]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]
